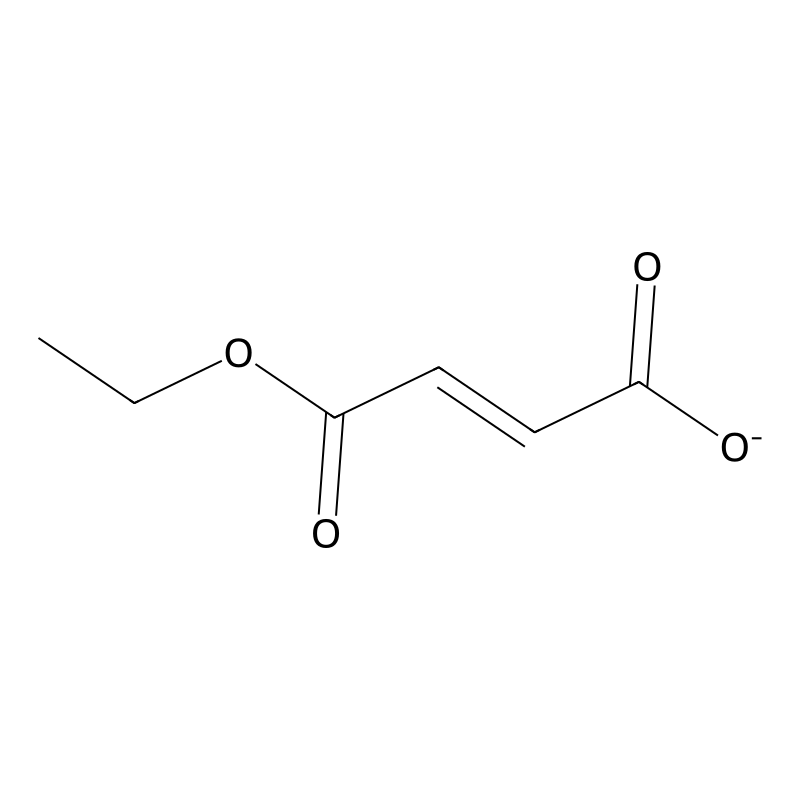

Ethyl fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Studies have shown that ethyl fumarate may possess anti-cancer properties. It has been observed to inhibit the growth and proliferation of various cancer cell lines, including those of breast, colon, and lung cancer []. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve:

- Modulation of cell cycle progression: Ethyl fumarate may induce cell cycle arrest, hindering cancer cell division [].

- Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells [].

- Anti-angiogenic effects: Ethyl fumarate might inhibit the formation of new blood vessels that nourish tumors [].

Neuroprotective Effects:

Emerging research suggests that ethyl fumarate may have neuroprotective properties. Studies have shown that it can:

- Reduce oxidative stress: Ethyl fumarate may act as an antioxidant, protecting brain cells from damage caused by free radicals [].

- Improve mitochondrial function: It may enhance the function of mitochondria, the energy-generating powerhouses of cells, which are crucial for neuronal health [].

- Modulate inflammatory responses: Ethyl fumarate might have anti-inflammatory effects, potentially beneficial in neurodegenerative diseases linked to chronic inflammation [].

Other Potential Applications:

Beyond cancer and neurodegenerative diseases, ethyl fumarate is being explored for various other potential applications in scientific research, including:

- Wound healing: Studies suggest that ethyl fumarate may promote wound healing by stimulating collagen production and cell migration [].

- Metabolic disorders: Research is ongoing to investigate the potential effects of ethyl fumarate on metabolic disorders like diabetes and obesity [].

- Drug delivery systems: Ethyl fumarate is being explored as a potential carrier molecule for drug delivery, aiming to improve drug bioavailability and targeting [].

Ethyl fumarate is an organic compound classified as a fumaric acid ester, with the molecular formula . It is characterized by the presence of a double bond between two carbon atoms and an ester functional group, which contributes to its reactivity and versatility in various

- Esterification: Ethyl fumarate can react with alcohols to form various esters. This reaction typically requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions in organic solvents like toluene or dichloromethane.

- Hydrolysis: Under acidic or basic conditions, ethyl fumarate can undergo hydrolysis to yield fumaric acid and ethanol. This reaction is essential for understanding its behavior in biological systems.

- Michael Addition: Ethyl fumarate is a Michael acceptor, allowing it to participate in conjugate addition reactions with nucleophiles, which is crucial for synthesizing more complex organic molecules.

- Redox Reactions: Although less common, ethyl fumarate can also engage in oxidation and reduction reactions, depending on the reagents used .

Ethyl fumarate exhibits notable biological activity, particularly as an intermediate in the citric acid cycle, which is fundamental for cellular respiration. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory properties. For instance, some studies suggest that ethyl fumarate may help modulate immune responses and could be beneficial in treating conditions like multiple sclerosis through its action on the immune system .

The synthesis of ethyl fumarate can be achieved through various methods:

- Esterification of Fumaric Acid: The most common method involves the esterification of fumaric acid with ethanol. This reaction is typically catalyzed by strong acids and performed under reflux conditions.

- Transesterification: Ethyl fumarate can also be synthesized via transesterification reactions involving other esters and ethanol.

- Biocatalytic Methods: Recent advancements have explored using enzymes to catalyze the formation of ethyl fumarate from fumaric acid and ethanol, offering a more environmentally friendly approach to synthesis .

Ethyl fumarate has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis and has been investigated for its potential therapeutic properties.

- Food Industry: Ethyl fumarate is used as a flavoring agent due to its fruity aroma.

- Polymer Chemistry: It is employed in the production of photo-crosslinkable macromers, which are valuable in creating advanced materials for coatings and adhesives .

Studies on ethyl fumarate's interactions reveal its role as a substrate for various enzymes involved in metabolic pathways. Its ability to participate in Michael addition reactions makes it a valuable compound for synthesizing biologically active molecules. Additionally, research indicates that ethyl fumarate can influence cellular signaling pathways related to inflammation and immune response modulation, highlighting its potential therapeutic applications .

Several compounds share structural similarities with ethyl fumarate. Here are some notable examples:

Uniqueness

Ethyl fumarate's uniqueness lies in its specific ester structure and reactivity profile compared to other fumarates. Its distinct combination of properties allows it to participate effectively in biochemical pathways while also serving as a versatile building block in synthetic chemistry. The presence of the ethyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable for specialized applications in pharmaceuticals and materials science .

Ethyl fumarate’s significance traces back to the mid-20th century when fumaric acid esters (FAEs) were first explored for medical applications. Walter Schweckendiek’s pioneering work in 1959 demonstrated the efficacy of FAEs in treating psoriasis, leading to the development of Fumaderm® in 1994—a formulation combining dimethyl fumarate (DMF) and monoethyl fumarate salts. Ethyl fumarate derivatives gained attention for their improved bioavailability compared to fumaric acid, which suffers from poor gastrointestinal absorption. The compound’s antifungal properties further expanded its industrial use in food preservation and polymer synthesis.

Nomenclature and Structural Classification

IUPAC Name: (E)-4-ethoxy-4-oxobut-2-enoic acid

Molecular Formula: C₆H₈O₄

Molecular Weight: 144.13 g/mol

Structural Features:

- Stereochemistry: Trans (E) configuration across the C2-C3 double bond.

- Functional Groups: Ethyl ester at C1, carboxylic acid at C4.

The compound’s planar geometry and conjugated system enable π-π interactions, influencing its reactivity and solubility.

| Property | Value | Source |

|---|---|---|

| Melting Point | 64–68°C | |

| Boiling Point | 147°C (16 mmHg) | |

| Density | 1.1109 g/cm³ | |

| Refractive Index | 1.441 | |

| pKa | 3.45 (predicted) |

Significance in Chemical Sciences

Ethyl fumarate serves as:

- A precursor in synthesizing polymer cross-linkers due to its α,β-unsaturated system.

- An antifungal agent with low cytotoxicity, making it suitable for food and feed preservation.

- A pharmacophore in immunomodulatory therapies, leveraging its ability to activate the Nrf2 pathway.

Research Trajectory and Academic Interest

Recent studies focus on optimizing ethyl fumarate’s synthesis to eliminate genotoxic byproducts, enhancing its bioavailability through prodrug formulations, and exploring its role in neurodegenerative diseases. Patents like WO2015140811A2 highlight innovations in Lewis acid-catalyzed isomerization for industrial-scale production.

Ethyl fumarate is an organic compound with the molecular formula C6H8O4, representing a monoethyl ester derivative of fumaric acid [1] [2] [3]. The compound possesses a molecular weight of 144.1253 grams per mole and is registered under the Chemical Abstracts Service number 2459-05-4 [3] [9]. The systematic International Union of Pure and Applied Chemistry name for this compound is (E)-4-ethoxy-4-oxobut-2-enoic acid, which reflects its structural characteristics as a trans-configured unsaturated carboxylic acid ester [1] [2].

The molecular structure of ethyl fumarate features a four-carbon backbone with a trans double bond between the second and third carbon atoms [2] [3]. One carboxyl group remains as a free carboxylic acid, while the other has been esterified with an ethyl group [1] [2]. This structural arrangement classifies ethyl fumarate as a member of the fatty acid ester family, specifically as a carboxylic ester derivative [6] [18]. The compound exhibits E-configuration geometry around the central alkene moiety, distinguishing it from its geometric isomer [2] [3].

Alternative nomenclature for ethyl fumarate includes monoethyl fumarate, fumaric acid monoethyl ester, and 2-butenedioic acid monoethyl ester [1] [3] [13]. The International Chemical Identifier string for ethyl fumarate is InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+, which provides a unique digital representation of its molecular structure [3].

Physical Properties

Physical State and Appearance

Ethyl fumarate exists as a crystalline solid under standard temperature and pressure conditions [5] [13]. The compound presents as white to light brown crystals with an appearance that ranges from almost white to beige coloration [5] [13]. This crystalline form represents the thermodynamically stable phase of the compound at room temperature, contributing to its handling and storage characteristics [14].

Melting and Boiling Points

The melting point of ethyl fumarate has been experimentally determined to occur within the range of 66-68 degrees Celsius [5] [13] [14]. This relatively low melting point indicates moderate intermolecular forces between molecules in the crystalline lattice. Under reduced pressure conditions of 16 millimeters of mercury, ethyl fumarate exhibits a boiling point of 147 degrees Celsius [5] [13] [14]. Additional thermodynamic data from the National Institute of Standards and Technology indicates a reduced pressure boiling point of 420.2 Kelvin (147.1 degrees Celsius) at 2.1 kilopascals pressure [16].

Solubility Characteristics

Ethyl fumarate demonstrates significant solubility in water, making it a hydrophilic compound [5] [13]. This water solubility can be attributed to the presence of the carboxylic acid functional group, which can form hydrogen bonds with water molecules. In organic solvents, ethyl fumarate shows limited solubility characteristics, being slightly soluble in chloroform, dimethyl sulfoxide, and methanol [5] [13]. The compound's amphiphilic nature, possessing both hydrophilic and lipophilic regions, influences its differential solubility behavior across various solvent systems.

Density and Refractive Index

The density of ethyl fumarate has been measured as 1.1109 grams per milliliter at standard conditions [5] [13]. This density value indicates that ethyl fumarate is denser than water, which has implications for its behavior in aqueous systems and separation processes. The refractive index of ethyl fumarate is estimated to be 1.4500 [5] [13]. This optical property reflects the compound's ability to bend light as it passes through the material and is useful for identification and purity assessment purposes.

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [5] [13] |

| Appearance | White to light brown crystals | [5] [13] |

| Melting Point | 66-68°C | [5] [13] [14] |

| Boiling Point (16 mmHg) | 147°C | [5] [13] [14] |

| Density | 1.1109 g/mL | [5] [13] |

| Refractive Index | 1.4500 (estimated) | [5] [13] |

| Water Solubility | Soluble | [5] [13] |

Chemical Properties

Reactivity Profile

Ethyl fumarate exhibits notable chemical reactivity due to the presence of multiple functional groups within its molecular structure . The compound contains both an ester linkage and a carboxylic acid group, providing sites for various chemical transformations. The trans-configured alkene moiety serves as an electrophilic center capable of participating in addition reactions . The ester functionality can undergo hydrolysis reactions under both acidic and basic conditions, leading to the formation of fumaric acid and ethanol as products .

The compound demonstrates capability for Michael addition reactions, where nucleophiles can add across the activated alkene system . This reactivity pattern makes ethyl fumarate valuable as a synthetic intermediate in organic chemistry applications. The carboxylic acid group can participate in typical acid-catalyzed reactions, including esterification, amidation, and condensation processes .

Stability Parameters

Ethyl fumarate exhibits moderate stability under standard storage conditions when kept in a refrigerated environment [13]. The compound shows susceptibility to hydrolysis, particularly under elevated temperature and humidity conditions. The vapor pressure of ethyl fumarate is 0.0034 millimeters of mercury at 25 degrees Celsius, indicating relatively low volatility [5]. The flash point has been determined to be 109.6 degrees Celsius, classifying it as a combustible material requiring appropriate handling precautions [5].

Environmental stability studies indicate that ethyl fumarate may undergo degradation through enzymatic processes when exposed to biological systems [18]. The compound's stability is influenced by pH conditions, with increased stability observed under slightly acidic conditions compared to strongly alkaline environments.

Functional Group Chemistry

The functional group chemistry of ethyl fumarate is dominated by the presence of three distinct chemical moieties: the carboxylic acid group, the ethyl ester linkage, and the trans-alkene system [1] [2]. The carboxylic acid functionality exhibits typical acid behavior, capable of forming salts with bases and undergoing nucleophilic acyl substitution reactions [1]. Various salt forms of ethyl fumarate have been reported, including hydrochloride, zinc, calcium, and lithium salts [1].

The ethyl ester group provides a site for hydrolytic cleavage, which can be catalyzed by both chemical and enzymatic means . The ester linkage contributes to the compound's moderate lipophilicity while maintaining sufficient polarity for water solubility. The conjugated alkene system participates in reactions typical of activated olefins, including cycloaddition and polymerization processes .

Acid-Base Characteristics

Ethyl fumarate functions as a monoprotic acid due to the presence of a single ionizable carboxylic acid group [5]. The predicted acid dissociation constant (pKa) value is 3.45 ± 0.10, indicating that the compound behaves as a weak acid [5]. This pKa value suggests that ethyl fumarate will be predominantly ionized at physiological pH conditions, existing primarily in its conjugate base form in aqueous biological environments.

The acid-base behavior of ethyl fumarate is influenced by the electron-withdrawing effect of the adjacent ester group and the trans-alkene system [5]. These structural features stabilize the conjugate base anion through resonance delocalization, contributing to the relatively low pKa value compared to simple aliphatic carboxylic acids. The compound's dielectric constant of 6.5 at 23 degrees Celsius reflects its moderate polarity and ability to solvate ionic species [13].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of ethyl fumarate reveals characteristic absorption bands corresponding to its functional groups [20]. The spectrum exhibits strong carbonyl stretching vibrations for both the ester and carboxylic acid functionalities, typically appearing in the 1700-1750 wavenumber region [20] [21]. The carboxylic acid carbonyl stretch generally appears at a slightly lower frequency compared to the ester carbonyl due to hydrogen bonding effects in the solid state [20].

The alkene carbon-carbon double bond stretch is observed in the 1600-1650 wavenumber range, while the trans-configuration of the double bond can be confirmed through characteristic out-of-plane bending vibrations [20] [22]. Carbon-hydrogen stretching vibrations from the ethyl group appear in the 2800-3000 wavenumber region, and the broad hydroxyl stretch from the carboxylic acid group is typically observed around 2500-3300 wavenumbers [20] [22].

The National Institute of Standards and Technology database contains reference infrared spectra for ethyl fumarate obtained under controlled conditions using both carbon tetrachloride and carbon disulfide as solvents [20]. These reference spectra provide standardized data for compound identification and purity assessment applications.

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of ethyl fumarate provides detailed information about the hydrogen environments within the molecule [24] [28]. The ethyl ester protons appear as characteristic patterns, with the methylene protons typically observed as a quartet around 4.3 parts per million due to coupling with the adjacent methyl group [24]. The methyl protons of the ethyl group appear as a triplet around 1.3 parts per million [24].

The alkene protons exhibit distinctive chemical shifts in the 6.5-7.0 parts per million range, appearing as a characteristic pattern reflecting the trans-geometry of the double bond [24] [28]. The carboxylic acid proton, when observed, appears as a broad singlet around 10-12 parts per million, though this signal may be exchangeable with deuterium oxide [24].

Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework of ethyl fumarate [19]. The carbonyl carbons appear in the characteristic range of 160-180 parts per million, with the carboxylic acid carbon typically appearing slightly downfield from the ester carbonyl carbon [19]. The alkene carbons are observed around 130-140 parts per million, while the ethyl carbons appear at their expected aliphatic positions [19].

Mass Spectrometry Profile

Mass spectrometric analysis of ethyl fumarate using electron ionization techniques produces a characteristic fragmentation pattern [25]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the molecular weight of the compound [25]. Common fragmentation pathways include loss of the ethoxycarbonyl group, loss of ethanol, and formation of smaller carbonyl-containing fragments [25].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

62008-21-3 (zinc salt)

62008-22-4 (calcium salt)

76260-93-0 (lithium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant